

# Synthesis of 2-Mesitylenesulfonyl azide from mesitylenesulfonyl chloride.

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## Compound of Interest

Compound Name: 2-Mesitylenesulfonyl azide

Cat. No.: B15481266

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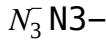
## Synthesis of 2-Mesitylenesulfonyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

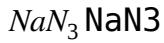
This guide provides an in-depth overview of the synthesis of **2-mesitylenesulfonyl azide** from its corresponding sulfonyl chloride. The primary method involves a nucleophilic substitution reaction with an azide salt, a common and effective strategy for the preparation of sulfonyl azides. This document outlines a representative experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis.

## Core Synthesis Pathway

The synthesis of **2-mesitylenesulfonyl azide** from 2-mesitylenesulfonyl chloride is achieved through a nucleophilic substitution reaction. In this process, the azide ion (



), typically from sodium azide (



), acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride. The reaction is generally carried out in a solvent that can facilitate the dissolution of both the organic sulfonyl chloride and the inorganic azide salt.

## Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl sulfonyl azides, which can be adapted for the synthesis of **2-mesitylenesulfonyl azide**. The values are based on general procedures and may require optimization for this specific substrate.

Parameter	Value/Range	Notes
Reactant Molar Ratio		
2-Mesitylenesulfonyl Chloride	1.0 equivalent	Starting material
Sodium Azide	1.1 - 1.5 equivalents	Slight excess of the azide source is common to ensure complete reaction.
Reaction Conditions		
Solvent	Acetone/Water, Acetonitrile, Ethanol/Water	A co-solvent system is often employed to dissolve both reactants.
Temperature	Room Temperature to Reflux (e.g., 50-80 °C)	Reaction temperature can be adjusted to control the reaction rate.
Reaction Time	1 - 24 hours	Monitored by Thin Layer Chromatography (TLC) for completion.
Yield		
Expected Yield	85 - 95%	Yields are typically high for this type of reaction.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-mesitylenesulfonyl azide**, adapted from established procedures for similar aryl sulfonyl azides.

## Materials:

- 2-Mesitylenesulfonyl chloride

- Sodium azide (

$NaN_3$  NaN3

)

- Acetone

- Deionized water

- Diethyl ether

- Anhydrous magnesium sulfate (

$MgSO_4$  MgSO4

)

## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mesitylenesulfonyl chloride (1.0 eq.) in acetone.
- Addition of Sodium Azide: In a separate beaker, prepare a solution of sodium azide (1.2 eq.) in a minimal amount of deionized water. Add the sodium azide solution dropwise to the stirring solution of 2-mesitylenesulfonyl chloride at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-mesitylenesulfonyl azide**.
- Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

**Safety Precaution:** Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Avoid heating the azide product to high temperatures.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-mesitylenesulfonyl azide**.



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**Caption:** Workflow for the synthesis of **2-mesitylenesulfonyl azide**.

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